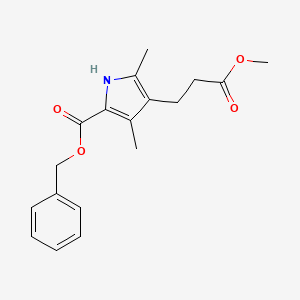

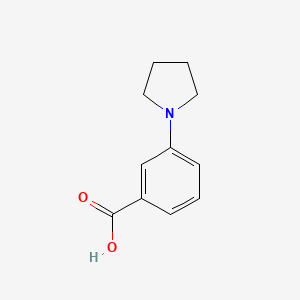

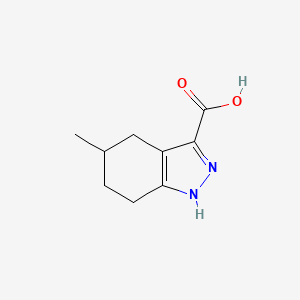

![molecular formula C15H21NO4S B1331046 (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 286455-85-4](/img/structure/B1331046.png)

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butyl group and a phenylsulfonyl group . The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The compound also contains a pyrrolidine ring, which is a common structural motif in many natural products and therapeutically applicable compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of chiral sulfinamides, which are known as effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a tert-butyl group, and a phenylsulfonyl group . The pyrrolidine ring is a common structural motif in many natural products and therapeutically applicable compounds .Chemical Reactions Analysis

The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .Scientific Research Applications

CYP450 Metabolism Studies : In research conducted by Prakash et al. (2008), a closely related compound with a tert-butyl group was studied for its metabolism via cytochrome P450 enzymes. This research is critical for understanding how drugs are metabolized in the body, particularly in the liver (Prakash et al., 2008).

Antimicrobial Activity : Zareef, Iqbal, and Arfan (2008) explored the synthesis of compounds with a similar structure, showing their potential antimicrobial activity. This application is significant in the development of new antibacterial and antifungal agents (Zareef et al., 2008).

Enantioselective Synthesis : Mota, Chiaroni, and Langlois (2003) developed a stereoselective route to synthesize enantiopure cis-2,5-disubstituted pyrrolidines, using similar compounds. This methodology is crucial for the production of chiral compounds in drug synthesis (Mota et al., 2003).

High-Throughput Parallel Synthesis for Drug Discovery : Wang et al. (2001) described the efficient synthesis of core structures for influenza neuraminidase inhibitors using a tert-butyl group, which is key in rapid drug discovery and development processes (Wang et al., 2001).

Solid-Phase Combinatorial Synthesis : Malavašič et al. (2007) conducted solution-phase combinatorial synthesis of compounds containing a tert-butyl group. This approach is pivotal for generating large libraries of compounds for drug discovery (Malavašič et al., 2007).

Asymmetric Catalysis : Yang, Pan, and List (2009) utilized tert-butyl phenyl(phenylsulfonyl)methylcarbamate in asymmetric Mannich reactions, important for the synthesis of chiral molecules in pharmaceuticals (Yang et al., 2009).

Future Directions

The future directions of research on this compound could involve further exploration of its unique reactivity pattern and potential applications in biocatalytic processes . Additionally, the use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives could be further explored .

Properties

IUPAC Name |

(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTKDYYHVNHFSJ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350260 |

Source

|

| Record name | (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286455-85-4 |

Source

|

| Record name | (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

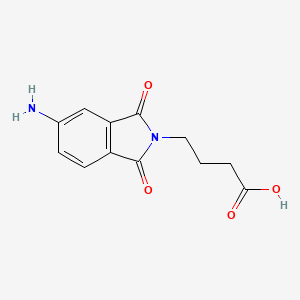

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

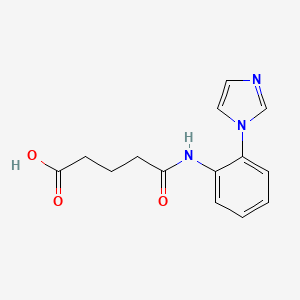

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

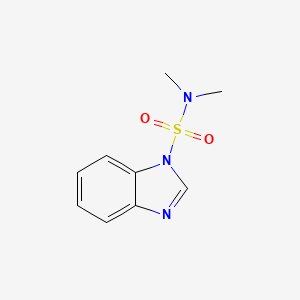

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)